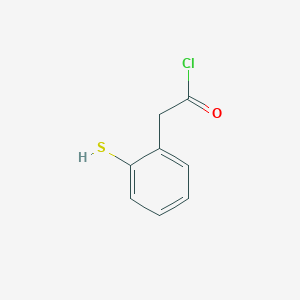
(2-Sulfanylphenyl)acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Sulfanylphenyl)acetyl chloride is an organic compound with the molecular formula C8H7ClOS. It is a derivative of acetyl chloride, where the acetyl group is attached to a phenyl ring substituted with a sulfanyl group at the ortho position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Sulfanylphenyl)acetyl chloride can be synthesized through the reaction of (2-sulfanylphenyl)acetic acid with chlorinating agents such as phosphorus trichloride (PCl3), phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2). The reaction typically involves the replacement of the hydroxyl group (-OH) in the carboxylic acid with a chlorine atom, forming the acyl chloride. The general reaction is as follows:
R-COOH+SOCl2→R-COCl+SO2+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of thionyl chloride is preferred due to its efficiency and the ease of separating the by-products, which are gases (sulfur dioxide and hydrogen chloride) that can be easily removed .
Chemical Reactions Analysis
Types of Reactions
(2-Sulfanylphenyl)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, such as an amine, alcohol, or water, forming amides, esters, or carboxylic acids, respectively.
Friedel-Crafts Acylation: This reaction involves the acylation of aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form ketones.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Common reagents include amines, alcohols, and water. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride produced.
Friedel-Crafts Acylation: The reaction is carried out using a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by the reaction with water.
Ketones: Formed by the Friedel-Crafts acylation of aromatic compounds.
Scientific Research Applications
(2-Sulfanylphenyl)acetyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various acyl derivatives.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Sulfanylphenyl)acetyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acyl derivatives through nucleophilic acyl substitution. The sulfanyl group on the phenyl ring can also participate in various chemical reactions, influencing the reactivity and properties of the compound .
Comparison with Similar Compounds
Similar Compounds
Acetyl Chloride (CH3COCl): A simpler acyl chloride used in similar reactions but lacks the phenyl and sulfanyl groups.
Benzoyl Chloride (C6H5COCl): An acyl chloride with a phenyl group but without the sulfanyl substitution.
Chloroacetyl Chloride (ClCH2COCl): An acyl chloride with a chloro group instead of a sulfanyl group.
Uniqueness
(2-Sulfanylphenyl)acetyl chloride is unique due to the presence of the sulfanyl group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable reagent in organic synthesis and research .
Properties
CAS No. |
685092-18-6 |
|---|---|
Molecular Formula |
C8H7ClOS |
Molecular Weight |
186.66 g/mol |
IUPAC Name |
2-(2-sulfanylphenyl)acetyl chloride |
InChI |
InChI=1S/C8H7ClOS/c9-8(10)5-6-3-1-2-4-7(6)11/h1-4,11H,5H2 |
InChI Key |
UJDCQQDUXJXBGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)Cl)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



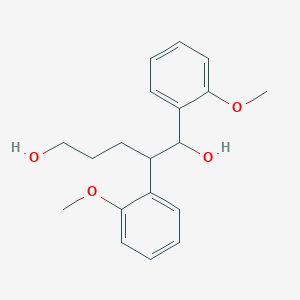
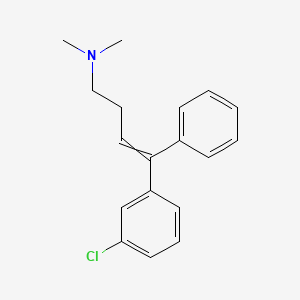
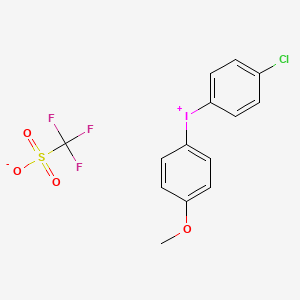
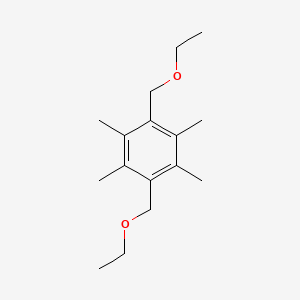

![1-[(5S)-5-Benzamido-4-oxo-6-phenylhexanoyl]-D-proline](/img/structure/B12521998.png)
![Methyl 4-{[(2-methylnaphthalen-1-yl)oxy]methyl}benzoate](/img/structure/B12522000.png)
![1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]-](/img/structure/B12522005.png)

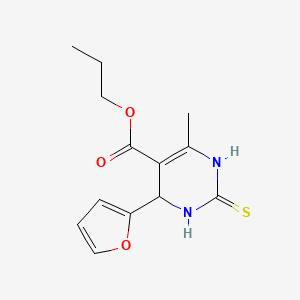
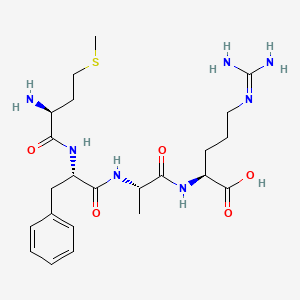

![Benzaldehyde, 3,5-bis[(3,5-dimethoxyphenyl)methoxy]-](/img/structure/B12522037.png)
